molecular formula C31H40O5S B14279417 Dioctyl 9-oxo-9H-thioxanthene-3,4-dicarboxylate CAS No. 126084-22-8

Dioctyl 9-oxo-9H-thioxanthene-3,4-dicarboxylate

Cat. No.: B14279417
CAS No.: 126084-22-8
M. Wt: 524.7 g/mol
InChI Key: CLQPEECLTSMJMY-UHFFFAOYSA-N
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Description

Dioctyl 9-oxo-9H-thioxanthene-3,4-dicarboxylate is a chemical compound that belongs to the thioxanthene family. Thioxanthenes are known for their diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a thioxanthene core with dioctyl ester groups attached to the 3 and 4 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dioctyl 9-oxo-9H-thioxanthene-3,4-dicarboxylate typically involves the esterification of 9-oxo-9H-thioxanthene-3,4-dicarboxylic acid with octanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and advanced purification techniques ensures the consistent quality of the compound.

Chemical Reactions Analysis

Types of Reactions

Dioctyl 9-oxo-9H-thioxanthene-3,4-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thioxanthene derivatives.

Scientific Research Applications

Dioctyl 9-oxo-9H-thioxanthene-3,4-dicarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Dioctyl 9-oxo-9H-thioxanthene-3,4-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dioctyl 9-oxo-9H-thioxanthene-3,4-dicarboxylate is unique due to its specific ester groups, which confer distinct chemical and physical properties. These properties make it suitable for specialized applications in various fields.

Properties

CAS No.

126084-22-8

Molecular Formula

C31H40O5S

Molecular Weight

524.7 g/mol

IUPAC Name

dioctyl 9-oxothioxanthene-3,4-dicarboxylate

InChI

InChI=1S/C31H40O5S/c1-3-5-7-9-11-15-21-35-30(33)24-19-20-25-28(32)23-17-13-14-18-26(23)37-29(25)27(24)31(34)36-22-16-12-10-8-6-4-2/h13-14,17-20H,3-12,15-16,21-22H2,1-2H3

InChI Key

CLQPEECLTSMJMY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC(=O)C1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3S2)C(=O)OCCCCCCCC

Origin of Product

United States

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